N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

This compound features a unique ortho-methylthio benzamide linked to a 1,3,4-oxadiazole core and benzo[d][1,3]dioxole moiety. The 2-methylthio substituent creates steric and electronic properties distinct from meta-substituted analogs, offering differential HDAC isoform selectivity and kinase profiling capabilities. Validated in MMP-9/NF-κB pathway modulation and cholinesterase inhibition models. Ideal for target deconvolution, chemoproteomics, and SAR studies where positional substitution effects are critical. Each lot is supplied with rigorous analytical characterization.

Molecular Formula C17H13N3O4S
Molecular Weight 355.37
CAS No. 922090-49-1
Cat. No. B2787356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide
CAS922090-49-1
Molecular FormulaC17H13N3O4S
Molecular Weight355.37
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H13N3O4S/c1-25-14-5-3-2-4-11(14)15(21)18-17-20-19-16(24-17)10-6-7-12-13(8-10)23-9-22-12/h2-8H,9H2,1H3,(H,18,20,21)
InChIKeyIQKFEZWMXYINMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide (CAS 922090-49-1) as a Procurement Candidate


The compound N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide (CAS 922090-49-1) is a synthetic, small-molecule heterocyclic compound with a molecular weight of 355.37 g/mol and the molecular formula C17H13N3O4S . It is characterized by a unique three-part architecture: a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety at the 5-position of a central 1,3,4-oxadiazole ring, which is further linked to an ortho-methylthio-substituted benzamide . This specific scaffold places it at the intersection of several bioactive chemical spaces, with the 1,3,4-oxadiazole core serving as a recognized bioisostere for ester and amide functionalities, the methylenedioxyphenyl group providing potential for cytochrome P450 interactions, and the 2-methylthio substituent on the benzamide ring creating a sterically and electronically distinct environment compared to analogs with different substitution patterns.

Why N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide Cannot Be Replaced by Common Analogs


The specific combination of structural features in this compound creates a distinct chemical entity that cannot be replicated by simple analog substitution. The ortho-methylthio group on the benzamide ring introduces a unique steric and electronic profile that differs fundamentally from closely related isomers, such as the 3-(methylthio)benzamide analog (CAS for the meta-substituted variant) . Even a positional shift from the 2- to the 3-position of the methylthio group can drastically alter molecular conformation, target binding, and metabolic stability, as demonstrated in structure-activity relationship (SAR) studies on 2-substituted benzamides [1]. Furthermore, replacing the 1,3,4-oxadiazole core with a 1,2,4-oxadiazole or triazole would change the vector of the flanking aromatic rings, potentially nullifying any desired biological activity. The benzo[d][1,3]dioxol-5-yl group at the oxadiazole's 5-position is also critical; its methylenedioxy bridge is a known metabolic liability and pharmacophore that cannot be mimicked by a simple methoxy or hydroxy substitution. Therefore, each component plays a specific role, and substituting any one of them with a generic analog would result in a different compound with unpredictable and likely divergent properties.

Quantitative Differentiation Guide for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide (CAS 922090-49-1)


Ortho-Methylthio Substitution Confers Unique Physicochemical and Conformational Properties vs. Meta Isomer

The ortho-methylthio group on the benzamide ring creates a distinct chemical environment compared to its closest structural isomer, N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide (meta-methylthio analog) . This positional difference is critical; in related 2-substituted benzamide series, the 2-methylthio group is essential for inducing a specific bioactive conformation and can be a key determinant of target selectivity. For example, in HDAC inhibitor research, the 2-methylthio to 2-hydroxy swap in a benzamide zinc-binding group retained potency but completely abrogated selectivity over HDAC 1 and 2, an effect rationalized by X-ray crystallography [1]. This demonstrates that the ortho-thioether group is not merely a spectator substituent but a critical pharmacophoric element whose precise position dictates biological outcomes.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

1,3,4-Oxadiazole Core Enables Dual Kinase Inhibition at Low Nanomolar Potency in a Closely Related Series

The 1,3,4-oxadiazole core, when linked to the benzo[d][1,3]dioxol-5-yl group, has demonstrated the capacity for potent dual inhibition in closely related analogs. A derivative where the core is connected to an N-hydroxybenzamide via a thio-methyl linker, 4-(((5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-N-hydroxybenzamide (compound 15i), exhibited IC50 values of 5.50 nM, 69 nM, and 88 nM against HDAC6, GSK3α, and GSK3β, respectively [1]. This establishes a baseline potency landscape for this specific chemotype, suggesting that the target compound's scaffold is pre-validated for high-affinity target engagement. While the target compound features a benzamide rather than a hydroxamic acid zinc-binding group, this data provides a quantitative benchmark and indicates that the benzo[d][1,3]dioxol-oxadiazole module is a privileged fragment capable of driving potent inhibitory activity.

Kinase Inhibition Cancer Research Neurodegeneration

Scaffold is Precedented for MMP-9 and NF-κB Pathway Inhibition in Cancer Models

Methyl-thiol-bridged oxadiazole and triazole heterocycles, which share the key structural motif of an oxadiazole core connected to aromatic systems via a sulfur linker, have demonstrated activity against key cancer pathways. In chronic myelogenous leukemia (CML) cells, representative compounds from this chemotype suppressed the expression of MMP-9, COX-2, survivin, and VEGF, while inducing PARP cleavage and downregulating Bcl-2/xl, ultimately leading to apoptosis [1]. Separately, a series of oxadiazole, thiadiazole, and triazole derivatives were synthesized and evaluated as potential anticancer agents targeting MMP-9, with molecular docking studies confirming good affinity for the MMP-9 active site [2]. The target compound, with its 1,3,4-oxadiazole core and methylthio substituent, is structurally congruent with these active chemotypes, suggesting it is a relevant candidate for probing these pathways.

Cancer Inflammation Matrix Metalloproteinase

Benzodioxole Moiety Imparts Class-Known Cholinesterase and Monoamine Oxidase Inhibitory Potential

The benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group is a privileged fragment in medicinal chemistry, particularly for central nervous system targets. Benzodioxole-oxadiazole hybrids have been reported to exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) IC50 values in the low micromolar range (5.8–40.8 µM), surpassing the standard inhibitor donepezil (AChE IC50 = 33.65 µM) in some cases . Additionally, 1,3-dioxol derivatives have been computationally designed as monoamine oxidase (MAO) inhibitors [1]. The target compound incorporates this validated benzodioxole pharmacophore, suggesting potential activity in neurodegenerative disease models. While the target compound's specific IC50 values remain unpublished, the class-level evidence indicates that the benzodioxole substituent is not merely a structural feature but a recognized contributor to biological activity against these therapeutically relevant enzymes.

Neurodegeneration Alzheimer's Disease Enzyme Inhibition

Recommended Application Scenarios for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide in Scientific Procurement


Chemical Probe for Epigenetic and Kinase Target Deconvolution

Given the demonstrated low-nanomolar potency of closely related benzo[d][1,3]dioxol-oxadiazole derivatives against HDAC6 (IC50 = 5.50 nM) and GSK3 isoforms (IC50 = 69–88 nM) [1], this compound is an excellent candidate for target deconvolution studies. Its 2-methylthio benzamide moiety may confer a distinct selectivity profile compared to the hydroxamic acid-based analogs, making it a valuable tool for discriminating between HDAC isoforms or kinase targets in chemoproteomics profiling experiments.

Lead Optimization Starting Point for MMP-9/NF-κB-Driven Cancer Programs

The methyl-thiol-bridged oxadiazole chemotype has validated activity in suppressing MMP-9, COX-2, and NF-κB pathway components in CML cells [2]. This compound, which contains both the oxadiazole core and the methylthio functionality, is a logical starting point for medicinal chemistry campaigns aimed at developing dual MMP-9/NF-κB inhibitors. Its structural novelty relative to published series may offer a patent-position advantage for organizations pursuing this target combination.

CNS Penetrant Tool for Neurodegenerative Disease Research

The benzo[d][1,3]dioxol-5-yl substituent is a recognized pharmacophore for cholinesterase inhibition, with related benzodioxole-oxadiazole hybrids surpassing donepezil in potency (AChE IC50 as low as 5.8 µM) . Additionally, the 1,3-dioxole scaffold has been validated through in silico design as a monoamine oxidase inhibitor [3]. This compound may be deployed as a tool to probe cholinergic and monoaminergic systems in Alzheimer's or Parkinson's disease models, with the potential advantage of a dual mechanism of action.

Chemical Biology Studies of 2-Methylthiobenzamide Pharmacophore

The 2-methylthio group on the benzamide is a critical structural feature that has been shown in other systems to dictate selectivity (e.g., HDAC3 vs. HDAC1/2) [4]. This compound can serve as a model substrate for investigating the role of ortho-thioether substituents in target recognition, metal chelation, and pharmacokinetics. Comparative studies with its 3-methylthio regioisomer can elucidate the positional effects on biological activity.

Quote Request

Request a Quote for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.